(2,2-Difluoroethyl)(4-methylphenyl)amine
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Description
(2,2-Difluoroethyl)(4-methylphenyl)amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.191. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets, particularly those that can form hydrogen bonds.
Mode of Action
The compound (2,2-Difluoroethyl)(4-methylphenyl)amine interacts with its targets through electrophilic 2,2-difluoroethylation . This involves the addition of a 2,2-difluoroethyl group to the target molecule, which can modulate the target’s function .
Biochemical Pathways
The compound’s ability to act as a lipophilic hydrogen bond donor suggests that it could influence a wide range of biochemical processes, particularly those involving hydrogen bonding interactions .
Pharmacokinetics
The presence of the 2,2-difluoroethyl group is known to impart metabolic stability, suggesting that the compound may have favorable pharmacokinetic properties .
Result of Action
The compound’s ability to act as a lipophilic hydrogen bond donor suggests that it could have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The (2,2-Difluoroethyl)(4-methylphenyl)amine molecule plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the lipophilic hydrogen bond donor properties of the this compound .
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5,9,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBOYXBKRZKUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.